molecular formula C9H4BrF2NO B14054465 7-Bromo-6,8-difluoroquinolin-4-ol

7-Bromo-6,8-difluoroquinolin-4-ol

Cat. No.: B14054465
M. Wt: 260.03 g/mol
InChI Key: NOMAACWLMMOJIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6,8-difluoroquinolin-4-ol typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms on a quinoline ring. For instance, starting with a 6,8-difluoroquinoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6,8-difluoroquinolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-6,8-difluoroquinolin-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth. Additionally, the compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

  • 7-Fluoro-6,8-dichloroquinolin-4-ol
  • 7-Chloro-6,8-difluoroquinolin-4-ol
  • 7-Bromo-6,8-dichloroquinolin-4-ol

Comparison: Compared to its analogs, 7-Bromo-6,8-difluoroquinolin-4-ol exhibits unique properties due to the presence of both bromine and fluorine atoms. The bromine atom enhances its reactivity in substitution reactions, while the fluorine atoms contribute to its stability and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H4BrF2NO

Molecular Weight

260.03 g/mol

IUPAC Name

7-bromo-6,8-difluoro-1H-quinolin-4-one

InChI

InChI=1S/C9H4BrF2NO/c10-7-5(11)3-4-6(14)1-2-13-9(4)8(7)12/h1-3H,(H,13,14)

InChI Key

NOMAACWLMMOJIX-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C(=C(C=C2C1=O)F)Br)F

Origin of Product

United States

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